2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine
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Overview
Description
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-nitropyridine with imidazole under reducing conditions to form the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole and pyridine rings.
Reduction: Reduced forms of the nitro group, if present.
Substitution: Substituted imidazole or pyridine derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)pyridine
- 4-Methylimidazole
- 3-Aminopyridine
Uniqueness
2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine is unique due to the presence of both an imidazole and a pyridine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings. Its specific substitution pattern also imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-imidazol-1-yl-4-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-3-12-9(8(7)10)13-5-4-11-6-13/h2-6H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFSRNWXMUTEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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